4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol
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Overview
Description
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a fused ring system consisting of a pyrazole ring and a triazine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol typically involves the construction of the pyrazole and triazine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with cyanogen bromide can lead to the formation of the pyrazole ring, which can then be further reacted with triazine precursors to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the ring system.
Substitution: The amino group and other substituents on the ring can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its ability to inhibit specific kinases has been explored for the treatment of cancer and other diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of Tyrosine Threonine Kinase (TTK), which plays a crucial role in cell division. By inhibiting TTK, the compound can disrupt the mitotic spindle assembly checkpoint, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazopyrazine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazopyridazine: Shares the triazine ring but differs in the fused ring system, leading to distinct chemical properties.
Uniqueness
4-Aminopyrazolo[1,5-a][1,3,5]triazin-2-ol stands out due to its potent inhibitory activity against specific kinases and its versatility in undergoing various chemical transformations. Its unique structure allows for extensive modifications, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C5H5N5O |
---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
4-amino-1H-pyrazolo[1,5-a][1,3,5]triazin-2-one |
InChI |
InChI=1S/C5H5N5O/c6-4-9-5(11)8-3-1-2-7-10(3)4/h1-2H,(H3,6,8,9,11) |
InChI Key |
RUSFBHDMYDVOMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2NC(=O)N=C(N2N=C1)N |
Origin of Product |
United States |
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